![molecular formula C16H18Cl2N2O2 B2598897 1-(1-(2,5-Dichlorobenzoyl)piperidin-4-yl)pyrrolidin-2-one CAS No. 1421508-37-3](/img/structure/B2598897.png)
1-(1-(2,5-Dichlorobenzoyl)piperidin-4-yl)pyrrolidin-2-one
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Description
Molecular Structure Analysis
The molecular structure of “1-(1-(2,5-Dichlorobenzoyl)piperidin-4-yl)pyrrolidin-2-one” can be represented by the SMILES string O=C1CCCN1C2CCNCC2 . The InChI key is CCWNMBJRWFCCOD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical form of “1-(1-(2,5-Dichlorobenzoyl)piperidin-4-yl)pyrrolidin-2-one” is solid . The compound has a molecular weight of 341.23.Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the development of efficient synthetic methods for compounds related to 1-(1-(2,5-Dichlorobenzoyl)piperidin-4-yl)pyrrolidin-2-one, highlighting their significance in medicinal chemistry. For example, Smaliy et al. (2011) proposed a novel method for the synthesis of related diamines, underscoring their importance in the production of large quantities for medicinal applications (Smaliy et al., 2011). This research signifies the compound's role in facilitating the creation of valuable chemical entities for drug development.
Pharmacological Applications
Several studies have explored the pharmacological potential of derivatives of this compound. For instance, Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, demonstrating significant antiarrhythmic and antihypertensive activities, which were attributed to their alpha-adrenolytic properties (Malawska et al., 2002). These findings highlight the compound's utility in developing novel treatments for cardiovascular diseases.
Antimicrobial and Anticancer Potential
The compound and its derivatives have been investigated for their antimicrobial and anticancer activities. Krolenko et al. (2016) reported on the synthesis of new derivatives containing piperidine or pyrrolidine rings, which exhibited strong antimicrobial activity, pointing towards the compound's role in addressing infectious diseases (Krolenko et al., 2016). Furthermore, the exploration of derivatives for anticancer activity indicates the compound's potential in cancer therapy research.
Molecular Design and Structural Analysis
The design and structural analysis of related compounds have been crucial in understanding their interactions with biological targets. For example, Shim et al. (2002) conducted a detailed molecular interaction study of an antagonist related to this compound with the CB1 cannabinoid receptor, providing insights into the steric and electrostatic requirements for binding to the receptor (Shim et al., 2002). Such studies are fundamental in the rational design of new therapeutic agents.
properties
IUPAC Name |
1-[1-(2,5-dichlorobenzoyl)piperidin-4-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c17-11-3-4-14(18)13(10-11)16(22)19-8-5-12(6-9-19)20-7-1-2-15(20)21/h3-4,10,12H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPCJAXEAJPNFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one |
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